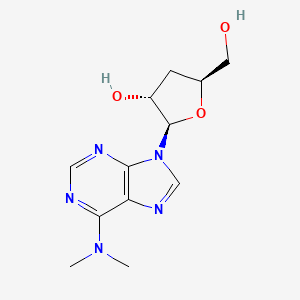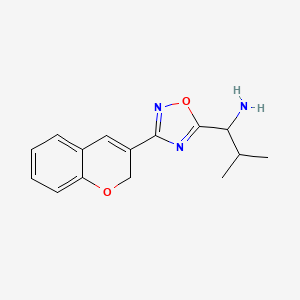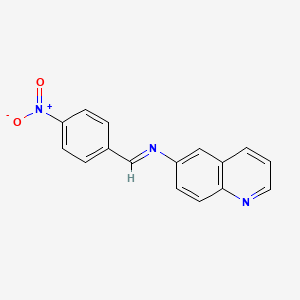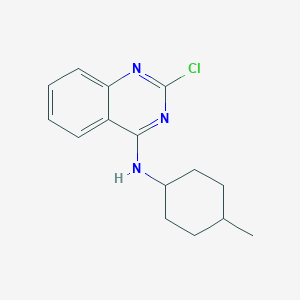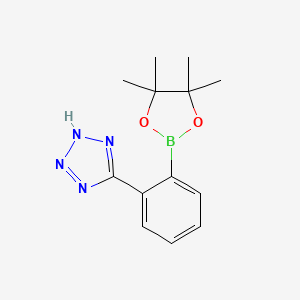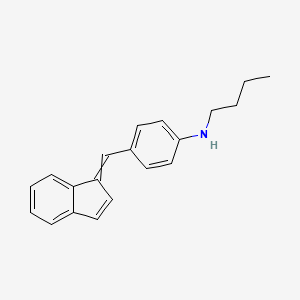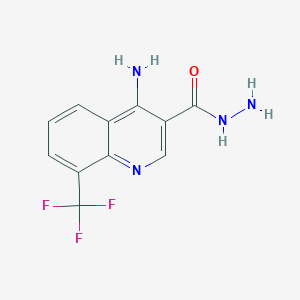
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 8th position, and a carbohydrazide group at the 3rd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-Amino-8-(trifluoromethyl)quinoline, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The carbohydrazide group is then introduced through a reaction with hydrazine derivatives under specific conditions, such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted quinoline derivatives.
科学的研究の応用
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a drug candidate due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. The amino and carbohydrazide groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their functions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
4-Aminoquinoline: Lacks the trifluoromethyl and carbohydrazide groups, resulting in different chemical properties and applications.
8-(Trifluoromethyl)quinoline: Lacks the amino and carbohydrazide groups, leading to variations in reactivity and biological activity.
Quinoline-3-carbohydrazide:
Uniqueness
4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and carbohydrazide groups provide sites for further chemical modifications and interactions with biological targets.
特性
分子式 |
C11H9F3N4O |
|---|---|
分子量 |
270.21 g/mol |
IUPAC名 |
4-amino-8-(trifluoromethyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)7-3-1-2-5-8(15)6(10(19)18-16)4-17-9(5)7/h1-4H,16H2,(H2,15,17)(H,18,19) |
InChIキー |
CKTCZBHSBKIUJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


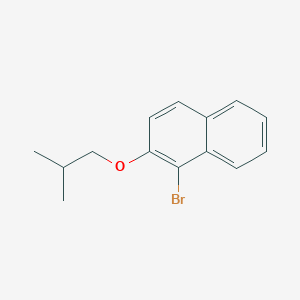


![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)
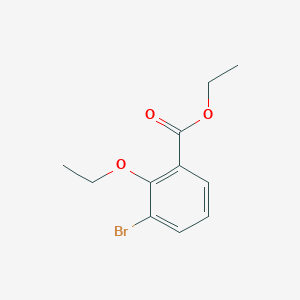
![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
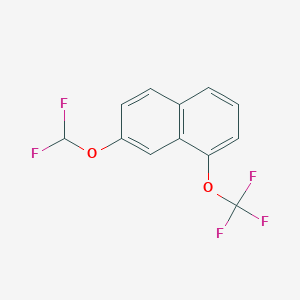
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
